![molecular formula C12H24O12 B12371108 [1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)
[1-13Cglc]Lactose (monohydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-13Cglc]Lactose (monohydrate) is an isotopically labeled compound used primarily in scientific research. It is a form of lactose where the glucose moiety is labeled with carbon-13 at the first position. This labeling allows researchers to trace and study metabolic pathways and biochemical processes involving lactose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-13Cglc]Lactose (monohydrate) involves the incorporation of carbon-13 into the glucose part of the lactose molecule. This is typically achieved through enzymatic or chemical synthesis methods. The labeled glucose is then combined with galactose to form lactose. The reaction conditions often involve controlled temperatures and pH to ensure the stability of the labeled compound .
Industrial Production Methods
Industrial production of [1-13Cglc]Lactose (monohydrate) follows similar principles but on a larger scale. The process involves the fermentation of glucose with carbon-13, followed by its combination with galactose. The product is then crystallized and purified to obtain the monohydrate form. The crystallization process is crucial to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
[1-13Cglc]Lactose (monohydrate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [1-13Cglc]Lactose (monohydrate) can produce lactobionic acid, while reduction can yield lactitol .
Scientific Research Applications
[1-13Cglc]Lactose (monohydrate) has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and pathways involving lactose.
Biology: Helps in tracing metabolic pathways and understanding lactose metabolism.
Medicine: Used in diagnostic tests and to study lactose intolerance.
Industry: Employed in the production of labeled compounds for research and development
Mechanism of Action
The mechanism of action of [1-13Cglc]Lactose (monohydrate) involves its incorporation into metabolic pathways where lactose is utilized. The carbon-13 label allows researchers to trace the compound through various biochemical processes, providing insights into the metabolism and function of lactose in biological systems .
Comparison with Similar Compounds
Similar Compounds
[1-13Cglc]Galactose (monohydrate): Another isotopically labeled compound used for similar research purposes.
α-Lactose hydrate: A different form of lactose used in various applications
Uniqueness
The uniqueness of [1-13Cglc]Lactose (monohydrate) lies in its specific labeling with carbon-13, which provides a distinct advantage in tracing and studying metabolic pathways. This makes it a valuable tool in research compared to other similar compounds .
Properties
Molecular Formula |
C12H24O12 |
|---|---|
Molecular Weight |
361.30 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1/i11+1; |
InChI Key |
WSVLPVUVIUVCRA-SJAHVXFDSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
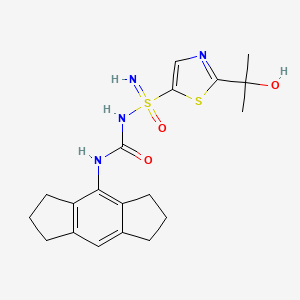
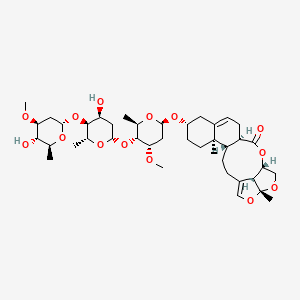
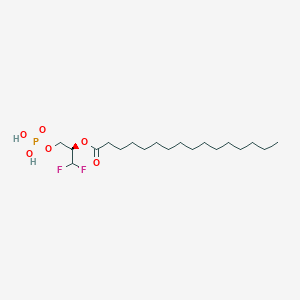

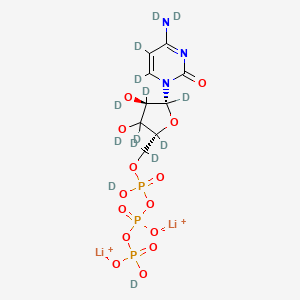
![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
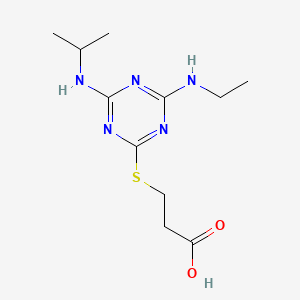
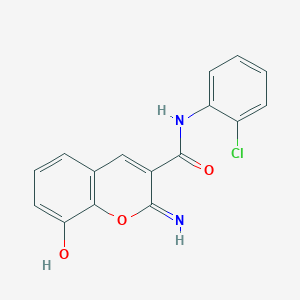
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)
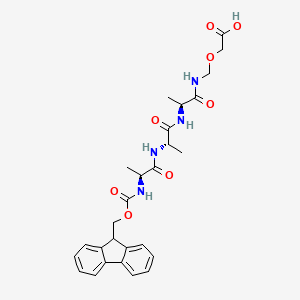
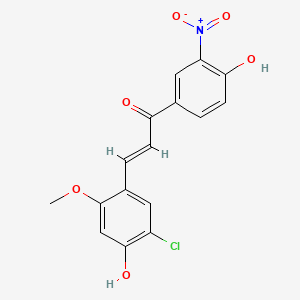
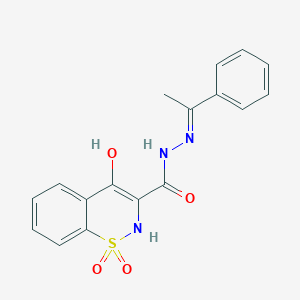
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
